molecular formula C9H12O2 B2503359 2-Methylidenespiro[3.3]heptane-6-carboxylic acid CAS No. 2248366-74-5

2-Methylidenespiro[3.3]heptane-6-carboxylic acid

Cat. No.: B2503359
CAS No.: 2248366-74-5
M. Wt: 152.193
InChI Key: FLIRGPUCYPFXEG-UHFFFAOYSA-N
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Description

2-Methylidenespiro[3.3]heptane-6-carboxylic acid is a spirocyclic compound characterized by a bicyclic structure where two rings share a single carbon atom (spiro carbon). The [3.3]heptane framework consists of two three-membered rings fused at the spiro carbon, with a methylidene (CH₂=) substituent at position 2 and a carboxylic acid group at position 4. This structure confers conformational rigidity and unique electronic properties, making it valuable in medicinal chemistry for peptide backbone modifications and drug design.

Properties

IUPAC Name

2-methylidenespiro[3.3]heptane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-6-2-9(3-6)4-7(5-9)8(10)11/h7H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIRGPUCYPFXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2(C1)CC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylidenespiro[3.3]heptane-6-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diene with a carboxylic acid derivative. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow reactors. These methods allow for the efficient and consistent production of the compound, meeting the demands of various industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Methylidenespiro[3.3]heptane-6-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The carboxylic acid group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

2-Methylidenespiro[3.3]heptane-6-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methylidenespiro[3.3]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of spiro[3.3]heptane-6-carboxylic acid and their properties:

Compound Name Substituents/Ring Modifications Molecular Formula Key Applications/Properties References
6-Aminospiro[3.3]heptane-2-carboxylic acid Amino (-NH₂) at position 6 C₈H₁₃NO₂ Peptide synthesis; hydrogen bonding
6-Chlorospiro[3.3]heptane-2-carboxylate Chloro (-Cl) at position 6 C₉H₁₃ClO₂ Intermediate in alkylation reactions
2-Thiaspiro[3.3]heptane-6-carboxylic acid Sulfur atom in place of a ring carbon C₇H₁₀O₂S Enhanced electronic effects; drug design
6-Cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid Cyano (-CN) and oxygen in ring C₈H₉NO₃ Research chemical; enzyme inhibition
5-Azaspiro[2.4]heptane-6-carboxylic acid (Ash) Smaller [2.4] spiro ring; nitrogen C₇H₁₁NO₂ Antiviral agent (e.g., ledipasvir)
6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid Dimethyl groups at position 6 C₁₀H₁₆O₂ Increased steric hindrance; hydrophobic

Conformational and Electronic Effects

  • Ring Size and Strain : The [3.3]heptane framework imposes less strain compared to smaller spiro systems like [2.4]heptane (e.g., Ash). This affects conformational flexibility and binding to biological targets .
  • Methylidene vs.
  • Heteroatom Substitutions : Replacing a carbon with sulfur (2-thia analog) or oxygen (2-oxa analog) alters polarity and hydrogen-bonding capacity, impacting solubility and target affinity .

Biological Activity

2-Methylidenespiro[3.3]heptane-6-carboxylic acid is a spirocyclic compound characterized by its unique molecular structure, which consists of two interconnected rings. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

The molecular formula of this compound is C9H12O2C_9H_{12}O_2. It features a spirocyclic structure that imparts distinctive chemical properties, making it a valuable candidate for various biological applications.

PropertyValue
Molecular FormulaC9H12O2
Molecular Weight168.19 g/mol
IUPAC NameThis compound
CAS Number2248366-74-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound can modulate the activity of enzymes and receptors, influencing various biochemical pathways. The exact mechanisms are still under investigation, but preliminary studies suggest it may exhibit anti-inflammatory and anticancer properties.

Biological Activity Overview

Research indicates that this compound may possess several biological activities:

  • Anticancer Activity : Studies have shown that spirocyclic compounds can inhibit cancer cell proliferation by inducing apoptosis. For example, analogs of this compound have demonstrated significant cytotoxic effects in human cancer cell lines.
  • Anti-inflammatory Effects : The compound's structural properties may allow it to modulate inflammatory pathways, although specific pathways and efficacy remain to be fully elucidated.

Case Studies

  • Anticancer Efficacy : A study investigating the effects of spirocyclic compounds on HepG2 cells (human liver cancer cells) revealed that treatment with derivatives of this compound resulted in significant apoptotic activity. The compounds were found to promote caspase-dependent cell death, indicating potential use in cancer therapeutics .
  • Metabolic Stability : Research comparing the metabolic stability of spirocyclic analogs showed that modifications to the structure could significantly affect their pharmacokinetic properties. For instance, the incorporation of spiro[3.3]heptane into certain drug candidates reduced their metabolic stability, which could enhance their therapeutic window .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

CompoundBiological ActivityStructural Features
6-Methylidenespiro[3.3]heptane-2-carboxylic acid Anticancer propertiesSimilar spirocyclic structure
Spiro[3.3]heptane-2,6-dicarboxylic acid Potential anti-inflammatory effectsContains two carboxylic acid groups

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